gallium;bis(trimethylsilyl)azanide

Description

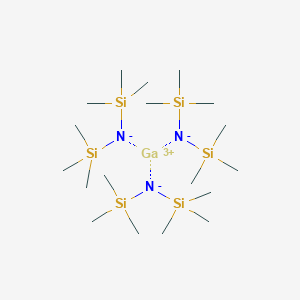

Gallium;bis(trimethylsilyl)azanide, also known as gallium tris[bis(trimethylsilyl)amide] or Ga[N(SiMe₃)₂]₃, is a coordination complex with the formula C₁₈H₅₄GaN₃Si₆ and a molecular weight of 550.88 g/mol . It is a thermally stable compound, subliming at 120°C under reduced pressure (0.5 mmHg), and exhibits high hydrolytic sensitivity, reacting rapidly with moisture or protic solvents . This compound is primarily used in advanced organometallic synthesis and as a precursor for gallium-containing materials, though specific applications are less documented compared to its alkali metal counterparts.

Properties

IUPAC Name |

gallium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUVEWLNMJUMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54GaN3Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of gallium;bis(trimethylsilyl)azanide involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step process . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

gallium;bis(trimethylsilyl)azanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

gallium;bis(trimethylsilyl)azanide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it has been studied for its effects on cell function and signal transductionIn industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of gallium;bis(trimethylsilyl)azanide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular processes and can result in therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Gallium vs. Alkali Metal Analogs : Gallium adopts a trigonal planar geometry with three amide ligands, contrasting with the aggregated structures of Li, Na, and K analogs in the solid state .

- Zinc Analogs: Zn[N(SiMe₃)₂]₂ is monomeric and tetrahedral, differing from gallium’s higher coordination number .

Solubility and Reactivity

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.